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Compound of Interest

Compound Name:
6-Chloro-2-phenyl-1,3-

benzothiazole

CAS No.: 7466-32-2

Cat. No.: B169005

Get Quote

Executive Technical Summary
Compound Name: 6-Chloro-2-phenylbenzothiazole[1][2][3]

CAS Number: 7466-32-2[1][3]

Molecular Formula: C₁₃H₈ClNS[1][3][4][5][6]

Molecular Weight: 245.73 g/mol [4]

Core Scaffold: Benzothiazole fused with a phenyl ring at the C2 position and a chlorine

substituent at the C6 position.

Significance: This pharmacophore is a critical intermediate in the development of antitumor

agents (specifically for breast and colon cancer lines), amyloid imaging probes, and

antimicrobial compounds. Its planar, conjugated system allows for DNA intercalation and

specific enzyme binding (e.g., kinases).
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Synthesis & Purity Profile
To understand the impurity profile during analysis, one must understand the synthetic origin.

The dominant synthetic route involves the condensation of 2-amino-5-chlorothiophenol with

benzaldehyde under oxidative conditions.

Reaction Mechanism & Impurity Logic
The reaction proceeds via Schiff base formation followed by oxidative cyclization (Jacobsen

cyclization or similar oxidative closure).

Critical Impurity A (Disulfide): Dimerization of the starting thiophenol (Bis(2-amino-5-

chlorophenyl)disulfide) occurs if oxidation happens prior to cyclization.

Critical Impurity B (Imine intermediate): Incomplete cyclization leads to the open-chain

benzylidene intermediate.
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Figure 1: Synthetic pathway and potential impurity divergence.

Spectroscopic Characterization (The Core)
This section details the self-validating spectral features required to confirm the structure.
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UV-Vis Spectroscopy
Primary Transition:

transitions due to the extended conjugation between the benzothiazole moiety and the C2-
phenyl ring.

Diagnostic Bands:

~290-300 nm: Benzothiazole core absorption.

~325-335 nm: Charge transfer band associated with the 2-phenyl conjugation.

Validation Check: A hypsochromic shift (blue shift) compared to this range suggests a loss of

planarity (steric hindrance) or interruption of conjugation (e.g., reduction of the C=N bond).

Infrared (IR) Spectroscopy
The IR spectrum serves as a fingerprint for functional group integrity.

Frequency (cm⁻¹) Vibration Mode Structural Assignment

3060 - 3030 C-H Stretch (sp²)
Aromatic rings (Phenyl +

Benzothiazole)

1610 - 1590 C=N Stretch
Thiazole ring characteristic

band

1480, 1440 C=C Stretch Aromatic skeletal vibrations

1080 - 1050 C-Cl Stretch Aryl chloride at C6

750 - 690 C-H Bending (OOP)
Monosubstituted phenyl ring

(2-Ph)

820 - 810 C-H Bending (OOP)
1,2,4-trisubstituted benzene

(Benzothiazole core)

Nuclear Magnetic Resonance (NMR)
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NMR is the definitive tool for distinguishing the 6-chloro isomer from other regioisomers (e.g.,

5-chloro).

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)
The Logic of Assignment:

The 2-Phenyl ring protons appear as two distinct sets: a multiplet for the meta/para

protons and a downfield multiplet for the ortho protons due to the deshielding cone of the

benzothiazole.

The Benzothiazole core (positions 4, 5,[7][8][9][10] 7) shows a specific coupling pattern for

a 1,2,4-trisubstituted ring.

Chemical Shift
(δ ppm)

Multiplicity Integration Coupling (J) Assignment

8.15 - 8.10 Multiplet (m) 2H -
H2', H6' (Phenyl

ortho)

8.05 Doublet (d) 1H J ≈ 2.0 Hz

H7

(Benzothiazole,

meta to H5)

7.95 Doublet (d) 1H J ≈ 8.8 Hz

H4

(Benzothiazole,

ortho to H5)

7.55 - 7.45 Multiplet (m) 3H -

H3', H4', H5'

(Phenyl

meta/para)

7.40
Doublet of

Doublets (dd)
1H J ≈ 8.8, 2.0 Hz

H5

(Benzothiazole)

Diagnostic Feature: The H7 proton appears as a narrow doublet (or singlet-like) at a high

chemical shift (~8.05 ppm) due to being flanked by the sulfur atom and the chlorine

substituent, confirming the 6-position substitution. If Cl were at position 5, you would see two

doublets with ortho-coupling (~8 Hz) for H6 and H7, and a singlet for H4.
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¹³C NMR (100 MHz)
Key carbon signals to verify:

C2 (Benzothiazole): ~165-168 ppm (Most deshielded, C=N).

C-Cl (C6): ~130-132 ppm (Shifted due to Cl).

Phenyl Ipso (C1'): ~133 ppm.

Mass Spectrometry (MS)
Ionization: ESI+ or EI.

Molecular Ion: [M]⁺ = 245.0.

Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 245 and 247, confirming the presence of

a single Chlorine atom.

Fragmentation:

Loss of Cl radical ([M-35]⁺).

Cleavage of the nitrile fragment (Ph-CN) in high-energy collisions.

Structural Validation Logic (Decision Tree)
Use this logic flow to troubleshoot or validate your synthesized compound.
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Crude Product Analysis

Check MS Isotope Pattern
(245/247 ratio 3:1?)
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(H7 doublet J~2Hz present?)
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Melting Point Check
(Range: 115-118°C?)

Yes

ERROR: Regioisomer
(Likely 5-Chloro)

No (Ortho coupling seen)

CONFIRMED:
6-Chloro-2-phenylbenzothiazole

Yes No (Broad/Low MP)
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Figure 2: Analytical decision tree for structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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